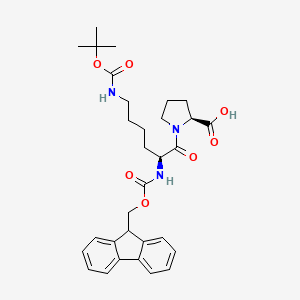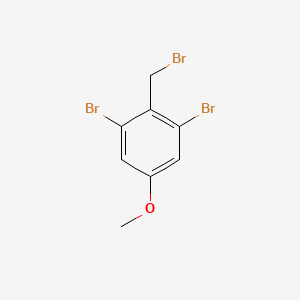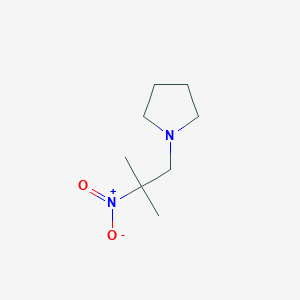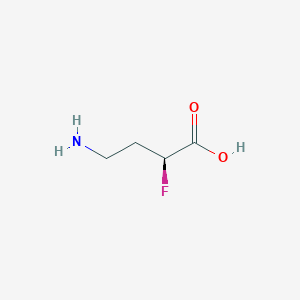
1-(2-Bromo-3-nitrophenyl)ethanone
Descripción general
Descripción
1-(2-Bromo-3-nitrophenyl)ethanone is a chemical compound with the molecular formula C8H6BrNO3 . It is a derivative of acetophenone, where the acetophenone’s phenyl group is substituted with bromine and nitro groups .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in scientific literature. For instance, a one-pot strategy to synthesize alpha-bromoketones from secondary alcohols using ammonium bromide and Oxone has been described . Another method involves the reaction of bromine on 4-hydroxy-3,5-diiodoacetophenone in boiling chloroform under light irradiation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the compound’s 1H and 13C NMR spectra have been reported . The compound’s structure can also be viewed as a 2D Mol file or a computed 3D SD file .Aplicaciones Científicas De Investigación
Synthesis of Chalcone Analogues
1-(2-Bromo-3-nitrophenyl)ethanone has been used in the synthesis of α,β-unsaturated ketones, which are chalcone analogues. This process involves an electron-transfer chain reaction with 2-nitropropane anion and α-bromoketones derived from nitrobenzene and nitrothiophene. The resulting chalcone analogues have various applications in chemical synthesis and research (Curti, Gellis, & Vanelle, 2007).
Phase Equilibrium Studies
Research on the solid-liquid phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in various solvents like methanol or n-propanol has been conducted. The study of these phase equilibriums aids in understanding the solubility and crystallization processes of these compounds, which is crucial in separation and purification processes in chemical industries (Li et al., 2019).
Electrophilic Bromination
Selective α-monobromination of various alkylaryl ketones, including this compound, has been explored. This research is significant in organic chemistry for the synthesis of brominated compounds, which are key intermediates in many organic syntheses (Ying, 2011).
Synthesis of Aminobenzo[b]thiophenes
This compound has been used in the synthesis of aminobenzo[b]thiophenes. This synthesis process involves base-catalyzed transformation and is valuable for creating compounds that have potential applications in medicinal chemistry and materials science (Androsov et al., 2010).
Synthesis of 2-Alkylamino Thiazoles
The compound has been used in the synthesis of 2-alkylamino thiazoles, important intermediates in pharmaceuticals and agrochemicals. The reaction involves N-thioamido amidines and halogenated alkyl derivatives, including this compound (Khilifi et al., 2008).
Charge Density Analysis
Studies involving the total experimental charge density of this compound have been conducted. These studies are important in understanding the electronic properties and bonding features of such compounds, which is crucial in materials science and molecular modeling (Hibbs, Overgaard, & Piltz, 2003).
Safety and Hazards
The safety data sheet for a similar compound, o-Nitroacetophenone, indicates that it causes severe skin burns and eye damage . While this does not directly provide information about 1-(2-Bromo-3-nitrophenyl)ethanone, it suggests that similar compounds can be hazardous and should be handled with care.
Propiedades
IUPAC Name |
1-(2-bromo-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTGOQFXFNMTIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane](/img/structure/B3039744.png)










![Imidazo[1,2-a]pyrazin-6-ylmethanamine](/img/structure/B3039761.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid](/img/structure/B3039762.png)